(R)-VX-984 is classified as a small molecule drug and is part of a broader category of DNA-PK inhibitors. These inhibitors are designed to disrupt DNA repair processes, making them valuable in combination therapies for various cancers. The compound has been studied extensively in preclinical models to assess its pharmacological properties and therapeutic potential.
The synthesis of (R)-VX-984 has been explored through various methodologies, focusing on optimizing yield and purity. Key synthetic routes typically involve:
Recent methodologies have emphasized the use of deuterated solvents to improve deuterium incorporation efficiency, which is crucial for achieving desired isotopic fidelity in the final product .
(R)-VX-984 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific stereochemistry at the chiral center is crucial for its interaction with DNA-dependent protein kinase. The molecular formula is typically represented as C₁₄H₁₉D₂N₃O₂, where deuterium substitution enhances certain properties compared to its hydrogen counterpart.
Key structural features include:
The chemical reactivity of (R)-VX-984 primarily involves interactions with biological macromolecules rather than traditional organic reactions. Key reaction types include:
Studies have shown that modifications to the structure can significantly influence both the potency and selectivity of (R)-VX-984 against its target .
The mechanism of action for (R)-VX-984 centers on its ability to inhibit DNA-dependent protein kinase activity. This inhibition leads to impaired DNA repair processes, particularly after DNA damage caused by radiation or certain chemotherapeutic agents.
Experimental data indicate that (R)-VX-984 can enhance the cytotoxic effects of ionizing radiation by sensitizing cancer cells that rely heavily on DNA repair mechanisms .
(R)-VX-984 exhibits several notable physical and chemical properties:
These properties are critical for drug formulation and administration in clinical settings.
(R)-VX-984 has several applications within scientific research and clinical settings:
(R)-VX-984 is a potent and selective small-molecule inhibitor targeting the DNA-dependent protein kinase catalytic subunit, a critical component of the non-homologous end joining pathway. This compound exhibits high specificity for DNA-dependent protein kinase catalytic subunit over other phosphatidylinositol 3-kinase-related kinase family members, including Ataxia-telangiectasia mutated and Ataxia-telangiectasia and Rad3-related kinase. Biochemical analyses demonstrate that (R)-VX-984 competitively binds to the adenosine triphosphate-binding pocket of DNA-dependent protein kinase catalytic subunit, effectively suppressing its kinase activity. This inhibition is evidenced by reduced autophosphorylation at key residues (Ser2056 and Thr2609) following radiation-induced DNA damage, which are essential for DNA-dependent protein kinase activation and subsequent repair complex assembly [1] [4].
The selectivity profile of (R)-VX-984 was validated through comprehensive kinase screening assays, which revealed minimal off-target effects against a panel of 300 human kinases. This specificity is further corroborated by the compound's inability to inhibit radiation-induced phosphorylation of Ataxia-telangiectasia mutated and Ataxia-telangiectamia and Rad3-related kinase substrates (Chk1 Ser317 and KAP1) in normal human fibroblasts. However, robust inhibition of DNA-dependent protein kinase-mediated phosphorylation events was observed in transformed cell lines under identical conditions [1] [6]. The compound achieves half-maximal inhibitory concentration values in the low nanomolar range (50-250 nM) across various cellular models, confirming its potency against DNA-dependent protein kinase catalytic subunit [4].
Table 1: Biochemical and Cellular Inhibition Parameters of (R)-VX-984
Parameter | Value | Experimental System |
---|---|---|
DNA-dependent protein kinase catalytic subunit IC₅₀ | 50-100 nM | Cell-free kinase assay |
Ataxia-telangiectasia mutated IC₅₀ | >10,000 nM | Cell-free kinase assay |
Ataxia-telangiectamia and Rad3-related kinase IC₅₀ | >10,000 nM | Cell-free kinase assay |
Inhibition of Ser2056 phosphorylation | >80% at 250 nM | U251 glioblastoma cells |
Inhibition of Thr2609 phosphorylation | >75% at 250 nM | U251 glioblastoma cells |
Plasma protein binding | >95% | Mouse pharmacokinetic study |
(R)-VX-984 profoundly disrupts non-homologous end joining functionality by interfering with the catalytic activity of DNA-dependent protein kinase catalytic subunit. Non-homologous end joining represents the predominant double-strand break repair pathway in mammalian cells, operating throughout the cell cycle. The compound's efficacy in compromising non-homologous end joining was quantitatively demonstrated using a physiological class switch recombination assay in primary murine B lymphocytes. This assay measures immunoglobulin isotype switching, a natural process entirely dependent on functional non-homologous end joining. Treatment with (R)-VX-984 induced a dose-dependent reduction in class switch recombination efficiency, with 500 nM compound decreasing immunoglobulin G1-positive cells by approximately 50% compared to untreated controls [1].
Mechanistically, (R)-VX-984 prevents the proper recruitment and activation of downstream non-homologous end joining factors, including X-ray repair cross-complementing protein 4 and DNA ligase 4. This disruption manifests as persistent double-strand breaks following radiation exposure, as visualized through γ-H2AX foci quantification. In T98G glioma cells, radiation-induced γ-H2AX foci resolution was severely impaired by (R)-VX-984 treatment, with foci counts remaining near maximum levels at 120 minutes post-irradiation (50.31 foci/cell with combination treatment versus 24.75 foci/cell with radiation alone) [1] [6]. Neutral comet assays further confirmed this repair deficiency, showing significantly elevated tail moments in (R)-VX-984-treated glioblastoma cells at 24 hours post-irradiation compared to irradiated controls [6].
The functional consequence of non-homologous end joining disruption is evident in clonogenic survival assays, where (R)-VX-984 pretreatment substantially enhanced the radiosensitivity of glioblastoma cell lines. The dose enhancement ratio at 10% survival for U251 cells reached 1.8 when combined with 250 nM (R)-VX-984, indicating significant radiosensitization potential. Similar enhancement was observed in glioblastoma stem-like cells (NSC11 line), demonstrating activity against treatment-resistant cellular populations [6].
Inhibition of canonical non-homologous end joining by (R)-VX-984 triggers compensatory engagement of alternative double-strand break repair pathways, particularly homologous recombination and mutagenic alternative end-joining. This shift was systematically quantified using the U2OS EJ-DR reporter cell line, which enables simultaneous measurement of homologous recombination and mutagenic alternative end-joining activities through differential fluorescent protein expression. Following CRISPR/Cas9-induced double-strand breaks, (R)-VX-984 treatment (500 nM) increased homologous recombination frequency by 2.8-fold and mutagenic alternative end-joining by 3.2-fold compared to untreated controls [1].
The observed homologous recombination upregulation likely results from increased DNA end resection—a process initiating homologous recombination—when non-homologous end joining is compromised. Western blot analyses confirmed elevated recruitment of homologous recombination factors (including breast cancer type 1 susceptibility protein and partner and localizer of breast cancer type 2 susceptibility protein) to damage sites following (R)-VX-984 treatment. However, this compensatory homologous recombination activation appears insufficient to fully rescue the repair deficit, as evidenced by persistent genomic instability and chromosomal aberrations in inhibitor-treated cells [1] [6].
Mutagenic alternative end-joining elevation represents a particularly consequential effect of (R)-VX-984, as this error-prone pathway frequently generates deleterious genomic rearrangements through microhomology-mediated repair. DNA polymerase theta-mediated end joining activity increased approximately threefold in (R)-VX-984-treated cells, contributing to increased mutation burden at repair junctions. This shift toward mutagenic repair mechanisms may have important implications for long-term genomic stability in surviving cell populations, potentially promoting acquired therapeutic resistance or malignant progression [1] [5].
A therapeutically significant characteristic of (R)-VX-984 is its preferential impairment of double-strand break repair in transformed cells relative to non-transformed counterparts. Comparative γ-H2AX foci resolution analyses revealed substantially greater repair inhibition in T98G glioma cells than in normal human astrocytes. While irradiated normal astrocytes treated with (R)-VX-984 retained significant double-strand break repair capacity (resolving 20.22 to 15.77 foci/cell from 30-120 minutes), T98G cells exhibited near-complete repair arrest (41.51 to 50.31 foci/cell over the same period) [1].
Table 2: Differential Double-Strand Break Repair Kinetics in Cellular Models
Cell Type | Treatment | γ-H2AX Foci/Nucleus (0.5 Gy) | ||
---|---|---|---|---|
30 min | 60 min | 120 min | ||
Normal human astrocytes | Radiation alone | 19.85 | 13.76* | 11.12* |
Normal human astrocytes | Radiation + (R)-VX-984 | 20.22 | 16.95* | 15.77 |
T98G glioma cells | Radiation alone | 41.38 | 31.79* | 24.75* |
T98G glioma cells | Radiation + (R)-VX-984 | 41.51 | 46.6 | 50.31 |
*p<0.01 versus previous timepoint |
Mechanistically, this differential susceptibility correlates with impaired DNA-dependent protein kinase catalytic subunit signaling specifically in transformed cells. Western blot analyses demonstrated that (R)-VX-984 substantially reduced radiation-induced DNA-dependent protein kinase catalytic subunit autophosphorylation and RPA-Ser4/Ser8 phosphorylation (a DNA-dependent protein kinase substrate) in U2OS osteosarcoma cells but not in untransformed GM00637 fibroblasts [1] [2]. This phenomenon may reflect the heightened reliance of malignant cells on DNA-dependent protein kinase-mediated repair due to their elevated replication stress and baseline genomic instability.
The blood-brain barrier permeability of (R)-VX-984 further enhances its therapeutic utility for central nervous system malignancies. In orthotopic glioblastoma xenograft models, orally administered (R)-VX-984 effectively inhibited radiation-induced DNA-dependent protein kinase catalytic subunit phosphorylation in intracranial tumors, confirming adequate tumor penetration [4] [6]. This biodistribution characteristic, combined with the selective radiosensitization of transformed cells, positions (R)-VX-984 as a promising candidate for targeted radiosensitization in glioblastoma and other intracranial malignancies without proportionally increasing normal brain toxicity. The preferential effect was substantiated by survival studies where (R)-VX-984 combined with radiotherapy significantly extended survival in tumor-bearing mice (median survival 48 days versus 35 days for radiation alone; p<0.01) without augmenting acute radiation toxicity in non-tumor bearing animals [6].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: